o-Desmethyl-cerivastatin
Description
Contextualization as a Major Metabolite of Cerivastatin (B1668405)
o-Desmethyl-cerivastatin, also known as M-1, is one of the two major pharmacologically active metabolites of cerivastatin. wikipedia.org The metabolism of cerivastatin occurs mainly in the liver through two primary oxidative pathways facilitated by the cytochrome P450 (CYP) enzyme system. wikipedia.orgnih.gov
The formation of this compound results from the demethylation of the benzylic methyl ether on the cerivastatin molecule. wikipedia.org This reaction is catalyzed by two key CYP isoenzymes: CYP2C8 and CYP3A4. wikipedia.orgnih.gov Studies have shown that CYP2C8 is responsible for approximately 60% of cerivastatin's total oxidation, while CYP3A4 contributes to about 40% of its metabolism, primarily through the formation of the M-1 metabolite. nih.gov The other major metabolic pathway is the hydroxylation of the 6-isopropyl substituent, which is catalyzed by CYP2C8 and produces the M-23 metabolite. wikipedia.org
While this compound is a major metabolite, its steady-state plasma concentrations following a dose of cerivastatin are considerably lower than those of the parent compound. wikipedia.orgmedchemexpress.com Consequently, the primary cholesterol-lowering effect observed during treatment with cerivastatin is mostly attributed to the parent drug itself. wikipedia.org
Significance within Statin Metabolism Research
Secondly, understanding the formation of this compound is critical for elucidating the mechanisms behind drug-drug interactions. Because its formation is heavily dependent on CYP2C8 and CYP3A4, any co-administered drug that inhibits these enzymes can significantly alter cerivastatin's pharmacokinetics. nih.govmdpi.com For example, the interaction between cerivastatin and gemfibrozil (B1671426), a CYP2C8 inhibitor, was a key factor in the increased risk of myotoxicity that led to cerivastatin's market withdrawal. nih.govresearchgate.net
Finally, research into this compound contributes to the field of pharmacogenetics. Studies on genetic variants (polymorphisms) of the CYP2C8 gene have revealed that certain variants can lead to a significant increase in the metabolic clearance of cerivastatin. nih.gov Investigating how these genetic differences affect the production of metabolites like this compound is essential for understanding inter-individual variability in drug response and susceptibility to adverse effects. nih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
| Molecular Formula | C₂₅H₃₁FNO₅⁻ |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 189060-49-9 |
Data sourced from PubChem. nih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Atorvastatin (B1662188) |
| Cerivastatin |
| Cerivastatin lactone |
| Cholesterol |
| Fluvastatin |
| Gemfibrozil |
| Lovastatin |
| Mevalonate (B85504) |
| This compound (M-1) |
| Pravastatin |
| Rosuvastatin (B1679574) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
189060-49-9 |
|---|---|
Molecular Formula |
C25H31FNO5- |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H32FNO5/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32)/p-1/b10-9+/t18-,19-/m1/s1 |
InChI Key |
KUWDGQVSBKGOIJ-BGGMYYEUSA-M |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of Cerivastatin to O Desmethyl Cerivastatin
Cerivastatin (B1668405) undergoes two primary oxidative biotransformation reactions in the body. One of these is the demethylation of the benzylic methyl ether moiety, which leads to the formation of the metabolite o-Desmethyl-cerivastatin, also known as M-1. nih.gov This metabolic process is crucial for the clearance of cerivastatin from the system.
Primary Enzymatic Biotransformation: Demethylation
The conversion of cerivastatin to this compound is an enzymatic process heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs.
The demethylation of cerivastatin is a classic example of a phase I metabolic reaction, specifically an O-dealkylation. This reaction is catalyzed by specific isoforms of the cytochrome P450 system, which are primarily located in the liver.
The CYP2C8 isoform is a major contributor to the oxidative metabolism of cerivastatin. It is responsible for up to 60% of the total oxidation of cerivastatin, which includes the formation of this compound (M-1) and another hydroxylated metabolite. nih.gov Studies using human liver microsomes and recombinant CYP2C8 have confirmed its significant role in the demethylation process. nih.gov
While CYP2C8 is a key player, the CYP3A4 isoform also plays a substantial role in the formation of this compound. It is estimated that CYP3A4 contributes to approximately 40% of the formation of M-1. nih.gov The involvement of two distinct CYP isoforms in its metabolism was initially thought to make cerivastatin less susceptible to drug-drug interactions. nih.govnih.gov In vitro studies have shown that CYP2C8 and CYP3A4 are of similar importance in the formation of this compound. nih.gov
Regio- and Stereoselectivity of Metabolic Reactions
The enzymatic reactions involved in drug metabolism are often characterized by a high degree of specificity, both in terms of the site of action on the molecule (regioselectivity) and the spatial orientation of the reaction (stereoselectivity).
In the case of cerivastatin, the demethylation reaction leading to this compound occurs specifically at the benzylic methyl ether moiety on the pyridine (B92270) ring. nih.gov This demonstrates the regioselectivity of the CYP2C8 and CYP3A4 enzymes for this particular position on the cerivastatin molecule. While another major metabolic reaction of cerivastatin, hydroxylation, is known to be stereoselective, detailed information specifically on the stereoselectivity of the o-demethylation process to form this compound is not extensively documented in the reviewed literature.
Genetic Polymorphisms and Their Impact on o-Desmethylation
Genetic variations within the genes encoding drug-metabolizing enzymes can lead to significant interindividual differences in drug response and metabolism.
Influence of CYP2C8 Genetic Variants on Cerivastatin Metabolism to this compound
Genetic polymorphisms in the CYP2C8 gene can alter the enzyme's activity, thereby affecting the metabolic clearance of cerivastatin and the formation of its metabolites, including this compound. Several studies have investigated the impact of different CYP2C8 alleles on cerivastatin metabolism.
Research involving recombinant expression of CYP2C8 variants has provided insights into their functional consequences. For instance, variants such as CYP2C83 and CYP2C84 have been shown to exhibit altered metabolic activity towards cerivastatin compared to the wild-type enzyme. Some studies have reported an increased metabolic clearance of cerivastatin with these variants.
Below is a data table summarizing the kinetic parameters for the formation of this compound (M-1) by wild-type CYP2C8 and several of its genetic variants. The data illustrates the functional impact of these polymorphisms on the demethylation pathway.
| CYP2C8 Variant | Km (μM) | Vmax (nmol M-1/nmol P450/min) | Clint (Vmax/Km) |
| CYP2C8.1 (Wild Type) | 12 ± 2 | 1.8 ± 0.1 | 0.15 |
| CYP2C8.2 | 8 ± 2 | 1.9 ± 0.1 | 0.24 |
| CYP2C8.3 | 7 ± 1 | 5.0 ± 0.2 | 0.71 |
| CYP2C8.4 | 11 ± 2 | 4.3 ± 0.3 | 0.39 |
Data adapted from in vitro studies with recombinant enzymes.
Implications of Altered Enzyme Activity for Metabolite Formation
Genetic variations within the genes encoding metabolic enzymes can significantly alter their activity, leading to variations in drug metabolism and, consequently, the formation of metabolites like this compound. Polymorphisms in the CYP2C8 gene have been a particular focus of research in relation to cerivastatin metabolism.
Studies on recombinant CYP2C8 variants have demonstrated that certain alleles can lead to altered catalytic activity towards cerivastatin. For instance, the CYP2C83 and CYP2C84 variants have been shown to exhibit an increased metabolic clearance of cerivastatin, with up to a six-fold increase compared to the wild-type enzyme. nih.govblockscientific.com This enhanced metabolism can lead to a more rapid formation of this compound. Research on human liver microsomes from individuals carrying the CYP2C83 and CYP2C84 alleles also showed a 2- to 14-fold increase in the intrinsic clearance of cerivastatin compared to those with the wild-type allele. blockscientific.com
Conversely, other variants may lead to decreased enzyme function, potentially resulting in slower metabolism of cerivastatin and reduced formation of this compound. Such alterations in enzyme activity can have significant implications for the pharmacokinetic profile of cerivastatin and its metabolites.
Interactive Data Table: Impact of CYP2C8 Variants on Cerivastatin Metabolism to this compound (M-1)
| CYP2C8 Variant | Apparent Km (μM) for M-1 Formation | Vmax (pmol/min/pmol CYP2C8) for M-1 Formation | Metabolic Clearance (Clint = Vmax/Km) |
|---|---|---|---|
| CYP2C8.1 (Wild-type) | 4.8 ± 0.6 | 1.8 ± 0.1 | 0.38 |
| CYP2C8.3 | 2.5 ± 0.4 | 4.1 ± 0.2 | 1.64 |
| CYP2C8.4 | 2.3 ± 0.3 | 2.5 ± 0.1 | 1.09 |
Data derived from in vitro studies with recombinant enzymes. researchgate.net
Metabolic Interactions Influencing this compound Formation
The formation of this compound can be significantly influenced by the co-administration of other drugs that interact with the metabolic enzymes responsible for its production. Inhibition of CYP2C8 and CYP3A4 can lead to decreased metabolism of cerivastatin, resulting in reduced levels of this compound and increased plasma concentrations of the parent drug.
Inhibition of Cytochrome P450 Enzymes Involved in Cerivastatin Demethylation
Gemfibrozil (B1671426), a lipid-lowering agent, is a potent inhibitor of CYP2C8. mdpi.com Its co-administration with cerivastatin has been shown to dramatically alter the metabolic profile of the statin. The primary mechanism of this interaction is the inhibition of CYP2C8-mediated metabolism of cerivastatin by gemfibrozil and its acyl-glucuronide metabolite. mdpi.com
Clinical studies have demonstrated that gemfibrozil significantly increases the plasma concentrations of cerivastatin. nih.gov This is accompanied by a marked decrease in the formation of the M-23 metabolite, which is primarily formed by CYP2C8. nih.gov While the levels of this compound (M-1) are also affected, the interaction underscores the critical role of CYP2C8 in cerivastatin clearance. The inhibition of this pathway by gemfibrozil leads to a redirection of cerivastatin metabolism and a significant increase in systemic exposure to the parent drug. nih.gov The IC50 of gemfibrozil glucuronide for CYP2C8 inhibition has been reported to be in the range of 20–52 µM. mdpi.com
Clopidogrel (B1663587), an antiplatelet medication, and its metabolites have been identified as potent inhibitors of CYP2C8. nih.govnih.gov In vitro studies have shown that clopidogrel and its metabolites can inhibit the metabolism of cerivastatin in human hepatocytes. nih.gov Epidemiological evidence has also suggested a clinically significant interaction, with the use of clopidogrel being strongly associated with an increased risk of adverse effects in patients taking cerivastatin. nih.gov
The inhibitory effect of clopidogrel on CYP2C8 can lead to a decrease in the formation of this compound. The acidic metabolites of clopidogrel appear to be particularly influential in this interaction. nih.gov For instance, the IC50 values for the inhibition of CYP2C8-mediated cerivastatin metabolism were found to be significantly lower for the clopidogrel carboxylic acid and its glucuronide metabolite compared to other substrates. nih.gov This indicates that the co-administration of clopidogrel can substantially impair the demethylation of cerivastatin, leading to altered pharmacokinetic parameters. The clopidogrel acyl glucuronide has been shown to inactivate CYP2C8 with a Ki of 9.9 µM and a kinact of 0.047 min−1. mdpi.com
Pharmacological Activity and Molecular Mechanism of Action of O Desmethyl Cerivastatin
Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase
The primary mechanism of action for o-Desmethyl-cerivastatin, like all statins, is the inhibition of HMG-CoA reductase. nih.gov This enzyme is critical in the synthesis of cholesterol within the body.
This compound functions as a competitive inhibitor of the HMG-CoA reductase enzyme. rxlist.com Statins possess a structural component that mimics the natural substrate, HMG-CoA. This structural similarity allows them to bind to the active site of the HMG-CoA reductase enzyme, effectively blocking the access of the endogenous HMG-CoA substrate. This binding prevents the enzyme from catalyzing the conversion of HMG-CoA to mevalonic acid, a crucial and rate-limiting step in the cholesterol biosynthesis pathway. mdpi.com The inhibition is reversible and concentration-dependent.
By competitively inhibiting HMG-CoA reductase, this compound plays a direct role in modulating the cholesterol biosynthesis pathway. mdpi.com The reduction in mevalonate (B85504) production leads to a decrease in the intracellular pool of cholesterol in hepatic cells. mdpi.com This depletion of intracellular cholesterol is a key signal that initiates a cascade of regulatory responses aimed at restoring cholesterol homeostasis. mdpi.com Furthermore, the inhibition of this pathway also reduces the synthesis of other important isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are involved in various cellular signaling processes. nih.gov
Cellular and Hepatic Effects of this compound
The inhibition of hepatic cholesterol synthesis by this compound triggers significant downstream effects on liver cells, which are central to regulating systemic cholesterol levels.
A primary consequence of reduced intracellular cholesterol in hepatocytes is the upregulation of low-density lipoprotein (LDL) receptor expression on the cell surface. mdpi.comnih.gov When the liver senses a decrease in its cholesterol levels, it seeks to acquire more cholesterol from the circulation. mdpi.com This is achieved by increasing the synthesis of LDL receptors, which are responsible for binding and internalizing LDL particles from the bloodstream. nih.govmdpi.com Studies on the parent compound, cerivastatin (B1668405), have demonstrated a dose-dependent increase in LDL receptor binding in the liver. nih.gov As an active metabolite, this compound contributes to this crucial cellular response, enhancing the clearance of LDL cholesterol from the plasma. nih.gov
Comparative Pharmacological Potency with Parent Cerivastatin and Other Statins
This compound is a highly active inhibitor of HMG-CoA reductase, with a potency that is only slightly less than its parent compound, cerivastatin. nih.gov Research indicates that the relative potencies of the major active metabolites of cerivastatin, including this compound (M1), are comparable to the parent drug. nih.govrxlist.com
Table 1: Comparative Potency of this compound (M1) and Cerivastatin
| Compound | In Vitro HMG-CoA Reductase Inhibition (IC50) | In Vivo Inhibition of Hepatic Cholesterol Synthesis (ED50) |
|---|---|---|
| Cerivastatin | 1.0-1.2 x 10⁻⁹ M nih.gov | 0.002 mg/kg nih.gov |
| This compound (M1) | Slightly less active than Cerivastatin nih.gov | <0.006 mg/kg nih.gov |
The parent compound, cerivastatin, was known for its exceptionally high potency relative to other statins available at the time. nih.govnih.gov Given that this compound possesses nearly the same level of activity, it stands as a more potent inhibitor than many other statin drugs. For context, cerivastatin was found to be approximately 20 times more potent than atorvastatin (B1662188) and 5.5 times more potent than rosuvastatin (B1679574) in reducing LDL cholesterol. nih.gov
Table 2: Relative Potency of Cerivastatin Compared to Other Statins (for LDL Cholesterol Reduction)
| Statin | Relative Potency Compared to Cerivastatin |
|---|---|
| Cerivastatin | 1 |
| Rosuvastatin | ~5.5 times less potent nih.gov |
| Atorvastatin | ~20 times less potent nih.gov |
| Lovastatin | ~100-150 times less potent nih.govnih.gov |
| Fluvastatin | ~250 times less potent nih.gov |
Relative HMG-CoA Reductase Inhibitory Activity
This compound is an active inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govyoutube.com In vitro studies have demonstrated that its potency is comparable to, but does not exceed, that of the parent drug, cerivastatin. rxlist.com
Research on HMG-CoA reductase isolated from rat liver found that this compound (M1) was slightly less active than cerivastatin and its other major active metabolites, M23 (formed by hydroxylation) and M24 (hydroxylated and demethylated). nih.gov While cerivastatin, M23, and M24 showed IC50 values—the concentration required to inhibit 50% of the enzyme's activity—in the range of 1.0-1.2 x 10⁻⁹ M, M1 was found to be slightly less potent. nih.gov Despite this, all three major metabolites are considered highly active inhibitors of the enzyme. nih.gov
Table 1: In Vitro Inhibitory Activity against Rat Liver HMG-CoA Reductase
| Compound | IC50 Value (M) | Relative Potency |
|---|---|---|
| Cerivastatin | 1.0-1.2 x 10⁻⁹ | Highly Potent |
| This compound (M1) | Slightly higher than parent | Slightly Less Potent |
| M23 | 1.0-1.2 x 10⁻⁹ | Highly Potent |
| M24 | 1.0-1.2 x 10⁻⁹ | Highly Potent |
Data sourced from a preclinical review of cerivastatin sodium. nih.gov
Contribution to Overall Statin-Induced Biological Effects
Following the administration of a 0.8 mg dose of cerivastatin, the mean steady-state maximum plasma concentration (Cmax) for this compound (M1) was found to be 0.55 µg/L. rxlist.com This is substantially lower than the Cmax of the parent drug, cerivastatin, which was 12.7 µg/L. rxlist.com The concentration of the other main active metabolite, M-23, was 1.4 µg/L. rxlist.com
Because the plasma levels of the metabolites are much lower than that of cerivastatin itself, it is concluded that the cholesterol-lowering effect is primarily attributable to the parent compound. wikipedia.orgrxlist.com
Table 2: Mean Steady-State Peak Plasma Concentrations after a 0.8 mg Cerivastatin Dose
| Compound | Cmax (µg/L) |
|---|---|
| Cerivastatin | 12.7 |
| This compound (M1) | 0.55 |
| M23 | 1.4 |
Data sourced from pharmacokinetic studies of cerivastatin. rxlist.com
Structure Activity Relationship Sar of O Desmethyl Cerivastatin
Structural Modifications from Cerivastatin (B1668405) to o-Desmethyl-cerivastatin
The transformation of cerivastatin into its metabolite, this compound (also known as M1), is a primary metabolic event. mdpi.com This conversion is characterized by a specific and singular structural modification: O-demethylation.
Cerivastatin possesses a methyl ether group attached to the pyridine (B92270) ring system of its core structure. acs.org The metabolic process, primarily mediated by cytochrome P450 enzymes like CYP2C8 and CYP3A4, involves the enzymatic cleavage of this methyl group. nih.gov The removal of the methyl group from the ether linkage (-OCH₃) results in the formation of a hydroxyl group (-OH) at that position. This biotransformation yields the active metabolite formally named (E,3R,5S)-7-(4-(4-FLUOROPHENYL)-5-(HYDROXYMETHYL)-2,6-DIISOPROPYL-3-PYRIDYL)-3,5-DIHYDROXY-HEPT-6-ENOATE, or this compound. researchgate.nethufocw.org
Table 1: Comparison of Structural Features
| Feature | Cerivastatin | This compound (M1) |
|---|---|---|
| Molecular Formula | C₂₆H₃₄FNO₅ | C₂₅H₃₂FNO₅ |
| Key Functional Group | Benzylic Methyl Ether (-OCH₃) | Phenolic Hydroxyl (-OH) |
| Metabolic Reaction | N/A (Parent Compound) | O-Demethylation |
Correlation between Structural Changes and HMG-CoA Reductase Inhibitory Potency
The structural modification from a methyl ether in cerivastatin to a hydroxyl group in this compound has a direct, albeit modest, impact on its ability to inhibit HMG-CoA reductase. Research indicates that this compound (M1) is a pharmacologically active metabolite, but it exhibits slightly lower inhibitory potency compared to the parent compound, cerivastatin. mdpi.com
Table 2: Relative In Vitro Potency of Cerivastatin and its Metabolites
| Compound | Metabolic Pathway | HMG-CoA Reductase Inhibitory Potency (Relative to Cerivastatin) |
|---|---|---|
| Cerivastatin | Parent Compound | High |
| This compound (M1) | O-Demethylation | Slightly less active than Cerivastatin mdpi.com |
| M23 | Hydroxylation | Similar to Cerivastatin mdpi.com |
| M24 | Hydroxylation and Demethylation | Similar to Cerivastatin mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Statin Metabolite Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. mdpi.compreprints.org In the context of statin metabolite research, QSAR methodologies are employed to understand how variations in molecular structure, such as those between cerivastatin and this compound, affect HMG-CoA reductase inhibition.
The process involves several key steps:
Data Set Compilation : A series of structurally related compounds (e.g., different statins and their metabolites) with experimentally determined biological activities (such as IC₅₀ or Ki values for HMG-CoA reductase inhibition) are collected. acs.org
Descriptor Calculation : For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. They can be broadly categorized as:
Topological descriptors : Based on the 2D representation of the molecule, describing properties like size, shape, and branching (e.g., molecular connectivity indices, atom counts). hufocw.org
Geometric descriptors : Derived from the 3D structure of the molecule, including molecular surface area and volume. hufocw.org
Electronic descriptors : Pertaining to the electron distribution, such as partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO/LUMO). hufocw.orgucsb.edu
Hydrophobic descriptors : Quantifying the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).
Model Development : Using statistical methods or machine learning algorithms (e.g., multiple linear regression, partial least squares, support vector machines), a mathematical model is built that creates a quantitative relationship between the calculated descriptors and the observed biological activity. mdpi.com
Model Validation : The predictive power of the QSAR model is rigorously tested using internal validation techniques (like cross-validation) and, ideally, external validation with a set of compounds not used in the model's development. mdpi.com
For statin metabolites, 2D-QSAR and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) are particularly valuable. acs.orgnih.gov CoMFA, for instance, generates 3D grid-based fields around aligned molecules to represent their steric and electrostatic properties, providing a detailed 3D map of which regions are critical for potent enzyme inhibition. researchgate.netnih.gov By applying these methodologies, researchers can predict the inhibitory potency of novel or un-tested metabolites and gain a deeper understanding of the specific structural features, such as the presence of a methyl ether versus a hydroxyl group, that govern the binding affinity of statins to HMG-CoA reductase.
Preclinical Research Methodologies for O Desmethyl Cerivastatin
In Vitro Experimental Models
In vitro models are fundamental for initial metabolic profiling, offering a controlled environment to study specific biochemical pathways. These systems are crucial for identifying the enzymes responsible for the formation of o-Desmethyl-cerivastatin and for assessing its primary pharmacological activity.
Human liver microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.com They serve as a standard in vitro model for studying the hepatic clearance of drugs. evotec.com
In the case of cerivastatin (B1668405), incubation with HLMs demonstrated that its biotransformation occurs via two primary pathways: hydroxylation and O-demethylation. nih.gov The O-demethylation of the benzylic methyl ether group on the parent compound, cerivastatin, results in the formation of this compound (M1). nih.govnih.gov
The experimental setup for these studies typically involves incubating the parent compound (cerivastatin) with pooled HLMs at 37°C. evotec.comresearchgate.net The metabolic reaction is initiated by adding the essential cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). evotec.com To monitor the reaction, samples are collected at various time points, and the enzymatic activity is quenched, often by adding a solvent like acetonitrile. evotec.com The disappearance of the parent drug and the formation of metabolites like this compound are then quantified using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). nih.govnih.gov These studies have shown that both CYP3A4 and CYP2C8 enzymes are involved in cerivastatin's metabolism, with CYP3A4 playing a significant role in the demethylation process that forms this compound. nih.govnih.gov
| Enzyme | Metabolic Pathway | Primary Metabolite(s) Formed | Reference |
|---|---|---|---|
| CYP3A4 | O-demethylation | This compound (M1) | nih.govnih.gov |
| CYP2C8 | O-demethylation & Hydroxylation | This compound (M1), M23 | nih.gov |
To pinpoint the contribution of individual CYP isozymes to the formation of this compound, researchers utilize recombinant enzyme systems. bioivt.com These systems involve heterologous expression of a single, specific human CYP enzyme (e.g., CYP3A4 or CYP2C8) in host cells, such as E. coli or insect cells. nih.govbioivt.com The resulting enzymes can be used in incubations similar to those with HLMs.
Studies using microsomes from a human lymphoblastoid cell line engineered to express only CYP3A4 confirmed that this enzyme directly catalyzes the demethylation of cerivastatin to this compound. nih.gov Furthermore, research on various genetic variants of recombinant CYP2C8 expressed in E. coli has been conducted to evaluate their impact on cerivastatin metabolism. nih.gov These experiments revealed that certain variants, such as CYP2C83 and CYP2C84, exhibited a significantly increased metabolic clearance of cerivastatin compared to the wild-type enzyme, affecting the rate of formation of metabolites including this compound. nih.gov This methodology is critical for understanding how genetic polymorphisms can influence drug metabolism and response. nih.gov
Once formed, the pharmacological activity of this compound is of primary interest. As a metabolite of a statin, its ability to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, is a key parameter. nih.govnih.gov
The inhibitory activity is assessed using enzyme assays, which often measure the oxidation of NADPH spectrophotometrically in the presence of the HMG-CoA substrate and the inhibitor. assaygenie.com Preclinical studies have determined that this compound is a highly active inhibitor of HMG-CoA reductase, although slightly less potent than its parent compound, cerivastatin. nih.gov
To assess the compound's effect in a more biologically relevant context, cell-based assays are employed. Human liver cancer cell lines, such as HepG2, are commonly used. bohrium.com In these assays, the cells are treated with the compound, and its effect on cholesterol synthesis is measured by tracking the incorporation of a radiolabeled precursor, like [14C]acetate, into cholesterol. bohrium.com This provides a measure of the compound's ability to penetrate cells and exert its inhibitory effect on the cholesterol synthesis pathway. bohrium.com
| Compound | Activity Metric | Finding | Reference |
|---|---|---|---|
| Cerivastatin sodium | IC50 | 1.0-1.2 x 10-9 M | nih.gov |
| This compound (M1) | Inhibitory Activity | Slightly less active than cerivastatin | nih.gov |
In Vivo Animal Models for Metabolite Characterization
Following in vitro characterization, in vivo animal models are used to study the formation, distribution, and pharmacological activity of metabolites in a whole-organism setting. nih.gov
Standard preclinical animal models, including rats and dogs, are used to investigate the pharmacokinetics of cerivastatin and the disposition of its metabolites. nih.govnih.gov After administering the parent drug, biological samples such as blood, urine, and feces are collected over time. nih.gov These samples are then analyzed to identify and quantify cerivastatin and its metabolites, including this compound. nih.gov
| Compound | Activity Metric | Value | Reference |
|---|---|---|---|
| Cerivastatin sodium | ED50 | 0.002 mg/kg | nih.gov |
| This compound (M1) | ED50 | <0.006 mg/kg | nih.gov |
While conventional animal models provide valuable data, species differences in drug metabolism can limit their predictive power for human outcomes. To bridge this gap, more advanced "humanized" animal models can be used. These are typically mice that have been genetically engineered to express human drug-metabolizing enzymes or have had their livers repopulated with human hepatocytes.
The methodology involves administering the parent drug to these models and performing a detailed metabolic profiling of blood and excreta. The resulting metabolite profile, including the relative abundance of this compound, is then compared to profiles from conventional animal models and data from human in vitro systems. This comparative approach helps to identify human-specific metabolic pathways and provides a more accurate prediction of a drug's pharmacokinetic behavior in humans. While specific studies on cerivastatin using such models are not detailed in the provided context, this methodology represents a key strategy in modern preclinical drug development for metabolite characterization. Comparing metabolic stability across species, such as in liver microsomes from humans, mice, and rats, is a common practice to assess potential differences in clearance and metabolic pathways. mdpi.com
Advanced Analytical Methodologies for O Desmethyl Cerivastatin Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical tool for the sensitive and specific quantification of o-Desmethyl-cerivastatin in complex biological matrices. This technique combines the superior separation capabilities of liquid chromatography with the precise detection and structural confirmation provided by tandem mass spectrometry. In the analysis of cerivastatin (B1668405) and its metabolites, LC-MS/MS systems are typically equipped with an electrospray ionization (ESI) source, which is well-suited for ionizing the polar statin compounds. Detection is often performed in the positive ionization mode, monitoring specific mass-to-charge (m/z) transitions for the parent ion and its characteristic product ions, a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For this compound (referred to as M-1), the specific ion transition monitored is from m/z 446.2 to 342.
The development of a robust LC-MS/MS assay for this compound requires careful optimization of both chromatographic and mass spectrometric conditions. Validation is performed in accordance with regulatory guidelines, such as those from the FDA, to ensure the method is reliable for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability.
For the quantification of cerivastatin metabolites, including this compound, methods have been validated demonstrating high performance. For instance, one such method established a limit of quantitation (LOQ) of 5 nM. The assay's linearity was confirmed from 5 nM to 500 nM, with a high correlation coefficient (r² > 0.990). The precision of the method was demonstrated by low intraday variability (2-6%) and an accuracy of ±2%. Selectivity is assessed by analyzing multiple batches of the biological matrix (e.g., human plasma) to ensure no interference from endogenous components at the retention time of the analyte.
| Validation Parameter | Result | Reference |
|---|---|---|
| Limit of Quantitation (LOQ) | 5 nM | |
| Linearity Range | 5 nM - 500 nM | |
| Correlation Coefficient (r²) | > 0.990 | |
| Intraday Variability (Precision) | 2-6% | |
| Accuracy | ±2% |
Validated LC-MS/MS methods are instrumental in conducting metabolic kinetic studies to understand the formation of this compound. These studies often involve incubating the parent drug, cerivastatin, with human liver microsomes or recombinant cytochrome P450 (CYP) enzymes. By quantifying the formation of this compound over time at various cerivastatin concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined. These experiments have shown that the formation of this compound (M-1) is a significant metabolic pathway for cerivastatin. Such kinetic data are vital for characterizing the enzymes responsible for the metabolite's formation and for predicting potential drug-drug interactions.
High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for profiling the metabolites of cerivastatin. When coupled with a mass spectrometer, it allows for the separation and tentative identification of various biotransformation products in a single analytical run. The chromatographic separation is typically achieved using a reversed-phase column, such as a C8 or C18 column.
A gradient elution method is commonly employed to effectively separate compounds with differing polarities, such as cerivastatin and its more polar metabolites. The mobile phase often consists of an aqueous component, like ammonium (B1175870) acetate (B1210297) buffer, and an organic modifier, such as methanol (B129727) or acetonitrile. The gradient program involves gradually increasing the proportion of the organic solvent to elute the compounds from the column based on their hydrophobicity. This approach ensures that the parent drug and its various metabolites, including this compound, are well-resolved from each other and from endogenous matrix components.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent Zorbax XDB C8 (2.1 μm, 5 cm) | |
| Mobile Phase A | 10 mM ammonium acetate (pH 5.5) | |
| Mobile Phase B | 10 mM ammonium acetate in methanol | |
| Flow Rate | Not specified, but typical for LC-MS | |
| Gradient | Variable gradient of Mobile Phase B over several minutes | |
| Injection Volume | 20 µL |
Spectrometric Techniques for Structural Elucidation
Mass spectrometry is the primary spectrometric technique used for the structural elucidation of metabolites like this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the metabolite, allowing for the determination of its elemental composition. The structural change from cerivastatin to this compound involves the loss of a methyl group (CH2), corresponding to a specific mass difference that can be precisely measured.
Tandem mass spectrometry (MS/MS) is crucial for confirming the metabolite's structure. In this technique, the metabolite's molecular ion is selected and fragmented through collision-induced dissociation. The resulting fragmentation pattern provides a structural fingerprint. For this compound, the fragmentation pattern would be compared to that of the parent cerivastatin. The loss of the methyl group from the methoxy-phenyl moiety would result in predictable shifts in the m/z values of specific fragment ions, allowing for the precise localization of the metabolic modification. The observed transition of m/z 446 to 342 for this compound (M-1 acid) is a direct result of this type of MS/MS analysis, confirming its structure and enabling its specific quantification. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard for complete structural elucidation, MS/MS is often sufficient for identifying known metabolites in complex biological samples.
Implications of O Desmethyl Cerivastatin Research for Drug Discovery and Development
Understanding Metabolite Contributions to Drug Efficacy and Off-Target Effects
Research indicates that o-Desmethyl-cerivastatin (M-1) possesses significant inhibitory activity. nih.gov Its potency has been reported to be approximately 50% of the parent compound, cerivastatin (B1668405). fda.gov Another major active metabolite, M-23, resulting from hydroxylation, has a potency of about 80% of cerivastatin. fda.gov While these metabolites are active, the cholesterol-lowering effect in the body is primarily attributed to cerivastatin itself, due to its significantly higher plasma concentrations following administration. wikipedia.org For instance, after a 0.8 mg dose of cerivastatin, the mean steady-state peak plasma concentration (Cmax) for cerivastatin was 12.7 µg/L, compared to 0.55 µg/L for M-1 and 1.4 µg/L for M-23. wikipedia.org
The study of such active metabolites is essential for a complete understanding of a drug's efficacy. The total pharmacological effect is a composite of the parent drug and its active metabolites. Neglecting the contribution of metabolites could lead to an inaccurate assessment of a drug's potency and duration of action. Furthermore, understanding the unique properties of each metabolite can help elucidate potential off-target effects or toxicities, as the distribution and interaction of metabolites with various tissues and enzymes may differ from the parent compound.
Table 1: In Vitro and In Vivo Activity of Cerivastatin and this compound (M-1)
| Compound | Relative Potency (vs. Cerivastatin) | In Vivo Inhibition of Hepatic Cholesterol Synthesis (ED50) |
|---|---|---|
| Cerivastatin | 100% | 0.002 mg/kg |
| This compound (M-1) | ~50% fda.gov | <0.006 mg/kg nih.gov |
Data sourced from preclinical studies.
Informing the Design of Novel HMG-CoA Reductase Inhibitors
The analysis of structure-activity relationships (SAR) of a parent drug and its metabolites is a valuable tool in medicinal chemistry for designing improved therapeutic agents. jmir.org The case of cerivastatin and this compound provides important data for the design of new HMG-CoA reductase inhibitors.
By comparing the chemical structure of cerivastatin with that of this compound and correlating these structures with their respective inhibitory potencies, drug designers can discern which molecular features are critical for potent enzyme inhibition. jmir.org The fact that the removal of a methyl group (demethylation) to form M-1 results in a slightly less active compound provides insight into the interaction between the drug molecule and the active site of the HMG-CoA reductase enzyme. nih.gov
This knowledge can guide the synthesis of new chemical entities with several potential advantages:
Enhanced Potency: By modifying the molecule at positions shown to be sensitive to metabolic changes, it may be possible to create analogues with even greater affinity for the target enzyme than the parent compound. nih.gov
Improved Metabolic Stability: Understanding the metabolic pathways allows for the design of molecules that are less susceptible to metabolism, potentially leading to a longer half-life or more predictable pharmacokinetics.
Increased Selectivity: Research can focus on designing compounds that are highly selective for liver tissue, the primary site of cholesterol synthesis, thereby minimizing exposure to other tissues and reducing the risk of off-target effects like myopathy. nih.govbohrium.com
Ultimately, the detailed pharmacological characterization of metabolites like this compound provides a blueprint for the rational design of next-generation statins with optimized efficacy and safety profiles.
Predicting Drug-Drug Interactions Based on Metabolite-Mediated Mechanisms
A thorough understanding of a drug's metabolic pathways is critical for predicting and preventing harmful drug-drug interactions. nih.gov this compound is produced from cerivastatin through metabolism by two key cytochrome P450 (CYP) enzymes: CYP2C8 and CYP3A4. wikipedia.orgnih.govnih.gov
This dual metabolic pathway was initially considered a safety advantage, as inhibition of one enzyme could theoretically be compensated by the other. nih.govnih.gov However, the clinical experience with cerivastatin, which was withdrawn from the market due to a high incidence of fatal rhabdomyolysis, highlighted the critical importance of these pathways. nih.govnih.gov
A significant number of these severe adverse events occurred when cerivastatin was co-administered with gemfibrozil (B1671426), a lipid-lowering agent that is a potent inhibitor of the CYP2C8 enzyme. nih.govnih.gov Inhibition of CYP2C8 by gemfibrozil disrupts a primary clearance route for cerivastatin, leading to a substantial increase in its plasma concentrations and a heightened risk of myotoxicity. nih.govnih.gov This interaction underscores that understanding the specific enzymes responsible for producing a metabolite like this compound is paramount.
This knowledge allows for:
Proactive Risk Assessment: Identifying the specific CYP enzymes involved in a drug's metabolism enables the prediction of interactions with other drugs known to be inhibitors or inducers of those same enzymes. researchgate.net
Informed Prescribing Guidelines: Regulatory agencies and pharmaceutical companies can issue clear guidance against the co-administration of drugs that share and inhibit critical metabolic pathways. tg.org.au
Development of Safer Drugs: In the drug design phase, chemists can aim to create molecules that are not primarily metabolized by CYP enzymes known to have many inhibitors or significant genetic variability in the population. nih.gov
Role in Comprehensive Pharmacological Profiling of Statin Class Compounds
For any statin, a complete profile should include:
Identification of Metabolites: Characterizing the chemical structure of all significant metabolites.
Activity Assessment: Determining whether each metabolite is active, inactive, or potentially toxic. For active metabolites, their potency relative to the parent drug should be quantified.
Metabolic Pathway Mapping: Identifying the specific enzymes responsible for the formation and subsequent clearance of each metabolite.
Pharmacokinetic Analysis: Measuring the plasma concentrations and half-lives of both the parent drug and its major active metabolites.
The cerivastatin case demonstrates that overlooking the nuances of metabolite pharmacology can have severe consequences. nih.gov By integrating the study of metabolites like this compound into the standard drug development process, a more complete and predictive understanding of a new drug's efficacy, safety, and interaction potential can be achieved, ultimately leading to safer and more effective medications.
Q & A
Q. What controls are essential when assessing this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Include negative controls (vehicle-only samples) and positive controls (cerivastatin under identical conditions). Monitor degradation via UPLC-UV at 240 nm and confirm degradation products with MS/MS. Report stability thresholds (e.g., <10% degradation over 24 hours at 4°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
